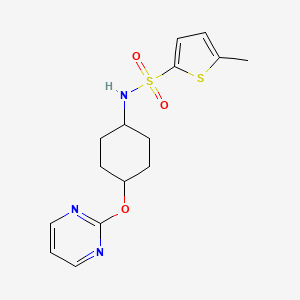

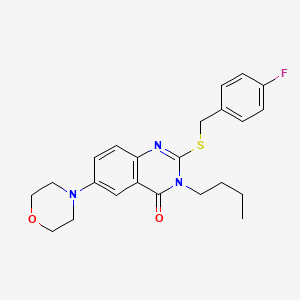

N1-(3,4-dimethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

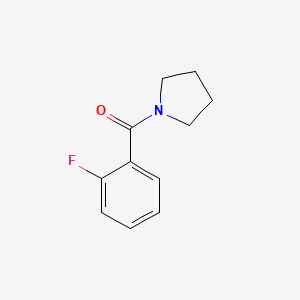

The compound “N1-(3,4-dimethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazines are organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a piperazine ring attached to a propyl chain, which is then attached to an oxalamide group. The oxalamide group is likely attached to a phenyl ring that is substituted with two methyl groups .Chemical Reactions Analysis

Again, without specific literature sources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. Piperazines can participate in a variety of chemical reactions, particularly as bases and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing piperazine rings are solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique

Acid-Catalyzed Rearrangements and Synthesis of Oxalamides

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides and N-(2-carboxyphenyl)aryloxalmonoamides. This methodology leverages the Meinwald rearrangement and introduces a new rearrangement sequence, offering a high-yielding, operationally simple pathway for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalyzed Coupling Reactions

The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown to be a highly effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process enables the formation of internal alkynes with diverse structures, demonstrating the versatility of DMPPO in facilitating complex synthetic pathways (Chen et al., 2023).

Biological Activity and Applications

Androgen Receptor Antagonism for Prostate Cancer Treatment

N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. Among these, certain derivatives like trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide displayed potent antiandrogenic activity, indicating potential for use in treating prostate cancer (Kinoyama et al., 2005).

Dopamine Receptor Subtype Discrimination

N-n-Propyl-substituted 3-(dimethylphenyl)piperidines have showcased novel discriminative properties between dopamine receptor subtypes. The substitution patterns on the phenyl ring significantly influence their activity towards alpha2-adrenergic and D4-dopaminergic receptors, offering insights into receptor subtype selectivity and potential therapeutic applications (Cervetto et al., 1998).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-18-9-10-20(17-19(18)2)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIJBVBVBJRVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2640156.png)

![N'-(2-Chloroacetyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide](/img/structure/B2640163.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2640167.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)